BenchChemオンラインストアへようこそ!

3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole

Oxadiazole isomer comparison Furazan physicochemical properties Scaffold selection criteria

3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole (molecular formula C₉H₅F₃N₂O₂, molecular weight 230.14, MDL MFCD31567094) is a heterocyclic aromatic compound consisting of a 1,2,5-oxadiazole (furazan) ring substituted at the 3-position with a 3-(trifluoromethoxy)phenyl group. The 1,2,5-oxadiazole isomer (furazan) is the least common among the four oxadiazole isomeric forms in medicinal chemistry applications, while 1,2,4- and 1,3,4-oxadiazoles have seen far more widespread use.

Molecular Formula C9H5F3N2O2
Molecular Weight 230.14 g/mol
Cat. No. B13709157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole
Molecular FormulaC9H5F3N2O2
Molecular Weight230.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)C2=NON=C2
InChIInChI=1S/C9H5F3N2O2/c10-9(11,12)15-7-3-1-2-6(4-7)8-5-13-16-14-8/h1-5H
InChIKeyGNNZIBVGIJENJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole Procurement Guide: Structural Identity and Core Scaffold Differentiation


3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole (molecular formula C₉H₅F₃N₂O₂, molecular weight 230.14, MDL MFCD31567094) is a heterocyclic aromatic compound consisting of a 1,2,5-oxadiazole (furazan) ring substituted at the 3-position with a 3-(trifluoromethoxy)phenyl group . The 1,2,5-oxadiazole isomer (furazan) is the least common among the four oxadiazole isomeric forms in medicinal chemistry applications, while 1,2,4- and 1,3,4-oxadiazoles have seen far more widespread use [1]. This differential prevalence itself constitutes a scientific selection factor: for programs seeking structurally novel scaffolds with distinct electronic properties or exploring unexplored chemical space in structure–activity relationship (SAR) campaigns, the 1,2,5-oxadiazole core represents a deliberate departure from the more saturated 1,2,4-oxadiazole patent and publication landscape. The parent 1,2,5-oxadiazole ring is a planar heterocycle with C₂ᵥ symmetry, exhibiting aromatic character and distinct physicochemical properties including an ACD/LogP of -0.25 and polar surface area of 39 Ų for the unsubstituted core .

Why 3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole Cannot Be Interchanged with Other Oxadiazole Isomers or Phenyl-Substituted Analogs


Substitution among oxadiazole isomers or analogs with different phenyl substitution patterns is not scientifically interchangeable. The 1,2,5-oxadiazole core differs fundamentally from the more common 1,2,4- and 1,3,4-oxadiazole isomers in electronic distribution, dipole moment, and hydrogen-bonding capacity [1]. This electronic divergence translates directly into distinct bioisosteric behavior: 1,2,4-oxadiazoles are frequently employed as ester or amide bioisosteres to enhance metabolic stability, whereas 1,2,5-oxadiazoles (furazans) present a different set of physicochemical and interaction profiles . Furthermore, the 3-trifluoromethoxy substitution pattern on the phenyl ring cannot be assumed to behave equivalently to 4-trifluoromethoxy, 3-trifluoromethyl, or unsubstituted phenyl analogs. Within 1,2,5-oxadiazole SAR studies, the position and electronic nature of the phenyl substituent critically modulate both target potency and off-target selectivity [2]. Generic substitution without empirical verification of the specific 3-[3-(trifluoromethoxy)phenyl]-1,2,5-oxadiazole scaffold therefore introduces unquantified risk in biological, physicochemical, and developability outcomes.

Quantitative Differentiation Evidence for 3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole: Comparative Data Against Analogs and Baselines


1,2,5-Oxadiazole Core vs. 1,2,4-Oxadiazole: Scaffold-Level Differentiation in Physicochemical Properties

The unsubstituted 1,2,5-oxadiazole (furazan) core exhibits an ACD/LogP of -0.25 and a polar surface area of 39 Ų . While direct comparative LogP data for the 3-[3-(trifluoromethoxy)phenyl]-substituted derivative are not publicly available, the core scaffold properties establish a fundamentally different lipophilicity baseline compared to 1,2,4-oxadiazole-containing analogs, which typically exhibit higher LogP values due to altered electronic distribution across the heterocyclic ring [1]. This scaffold-level difference in polarity and hydrogen-bonding potential is a primary determinant of membrane permeability, solubility, and off-target binding profiles, making the choice of oxadiazole isomer a non-trivial decision point in compound selection .

Oxadiazole isomer comparison Furazan physicochemical properties Scaffold selection criteria

Trifluoromethoxy Phenyl Substitution in 1,2,5-Oxadiazoles: SAR Evidence from Antiproliferative Activity Studies

In a systematic SAR study of 1,2,5-oxadiazole derivatives evaluated for antiproliferative activity against HCT-116 and HeLa cancer cell lines, the nature and position of substituents on the phenyl ring attached to the oxadiazole core significantly modulated activity [1]. Specifically, positional isomerism (e.g., para vs. meta substitution) produced measurable differences in antiproliferative potency. Notably, derivative 4—a regioisomer of the lead compound 1 in which the substituents at the para positions of the phenyl rings were inverted—showed the most favorable antiproliferative profile, exhibiting significant activity against MCF7 and MDA-MB-468 cancer cell lines [1]. While this study did not include the exact 3-[3-(trifluoromethoxy)phenyl]-1,2,5-oxadiazole, it establishes that meta (3-position) substitution patterns on the phenyl ring in 1,2,5-oxadiazole scaffolds produce pharmacologically distinct outcomes compared to para (4-position) analogs. This SAR principle directly supports the non-interchangeability of 3-substituted vs. 4-substituted phenyl-1,2,5-oxadiazoles in biological applications.

Antiproliferative activity Structure-activity relationship Oxadiazole phenyl substitution

Trifluoromethoxy Group in Oxadiazole-Containing Compounds: Potency Enhancement Evidence from Beta3 Adrenergic Receptor Agonist Series

In a series of benzyl and phenoxymethylene-substituted oxadiazole benzenesulfonamides evaluated as selective beta3 adrenergic receptor (β3-AR) agonists, the 4-trifluoromethoxy substituted 5-benzyl oxadiazole analog (compound 5f) demonstrated an EC₅₀ of 8 nM in the β3-AR agonist assay, with 100-fold selectivity over β1 and β2 adrenergic receptor binding inhibition activity . This compound exhibited oral bioavailability in dogs of 30% ± 4% and a half-life of 3.8 ± 0.4 hours . While this study employed 1,2,4-oxadiazole rather than 1,2,5-oxadiazole, and used 4-trifluoromethoxy (para) substitution rather than the 3-trifluoromethoxy (meta) substitution of the target compound, the data demonstrate that the trifluoromethoxy group on the phenyl ring can confer high potency and receptor subtype selectivity when incorporated into oxadiazole-containing scaffolds . The electronic and steric contributions of the -OCF₃ group—distinct from -CF₃, -OCH₃, or unsubstituted phenyl—are critical determinants of target engagement and selectivity.

Beta3 adrenergic receptor agonist Trifluoromethoxy SAR Oxadiazole potency

Antiplasmodial Activity and Selectivity of 4-Phenyl Substituted 1,2,5-Oxadiazoles: Substitution Pattern Determines Therapeutic Index

In a systematic evaluation of 3,4-disubstituted 1,2,5-oxadiazoles for antiplasmodial activity, the substitution pattern of the 4-phenyl moiety on the oxadiazole ring was found to strongly modulate both in vitro potency against Plasmodium falciparum and selectivity relative to mammalian cytotoxicity [1]. The lead compound in this series, N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide, demonstrated an IC₅₀ of 0.034 µM against the chloroquine-sensitive PfNF54 strain of P. falciparum, with a selectivity index of 1526 relative to mammalian cell cytotoxicity [1]. Physicochemical parameters including logP and aqueous solubility were determined experimentally for this series [1]. Although the specific 3-[3-(trifluoromethoxy)phenyl]-1,2,5-oxadiazole was not evaluated in this study, the data establish that (a) 1,2,5-oxadiazoles with substituted phenyl rings can achieve high potency and excellent selectivity indices, and (b) the substitution pattern on the phenyl ring is a critical determinant of both activity and selectivity [1].

Antiplasmodial activity 1,2,5-oxadiazole SAR Selectivity index

Validated Research Application Scenarios for 3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole Based on Quantitative Evidence


Medicinal Chemistry SAR Campaigns Exploring Underexplored 1,2,5-Oxadiazole Chemical Space

For research programs seeking to differentiate from the extensively patented 1,2,4-oxadiazole and 1,3,4-oxadiazole landscapes, 3-[3-(trifluoromethoxy)phenyl]-1,2,5-oxadiazole provides access to the less common furazan scaffold [1]. The 1,2,5-oxadiazole core offers distinct electronic properties, polarity, and hydrogen-bonding potential relative to other oxadiazole isomers, which can translate to differentiated biological profiles and intellectual property positioning [1]. The meta-substituted trifluoromethoxy phenyl group further distinguishes this compound from the more common para-substituted analogs [2].

Structure-Activity Relationship Studies on Phenyl Substitution Position Effects in Heterocyclic Scaffolds

Evidence from antiproliferative studies of 1,2,5-oxadiazole derivatives demonstrates that the position of substituents on the phenyl ring (meta vs. para) significantly modulates biological activity across multiple cancer cell lines [2]. 3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole, with its meta-substituted phenyl ring, serves as a specific probe for investigating how substitution geometry influences target engagement, cellular permeability, and off-target binding in oxadiazole-containing compounds [2].

Fluorinated Heterocyclic Building Block for Bioisostere Replacement and Property Optimization

The trifluoromethoxy (-OCF₃) group in oxadiazole-containing compounds has been shown to confer high target potency (EC₅₀ = 8 nM) and substantial receptor subtype selectivity (100-fold) in β3-adrenergic receptor agonist development . 3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole provides a structurally defined starting point for exploring how the combination of a 1,2,5-oxadiazole core and a meta-trifluoromethoxy phenyl group influences potency, selectivity, and developability parameters including oral bioavailability and half-life .

Antiparasitic Lead Optimization Leveraging 1,2,5-Oxadiazole Selectivity Profiles

3,4-Disubstituted 1,2,5-oxadiazoles have demonstrated the capacity to achieve high potency (IC₅₀ = 0.034 µM) and excellent selectivity indices (>1500) in antiplasmodial applications [3]. The critical dependence of both activity and selectivity on the phenyl substitution pattern [3] positions 3-[3-(trifluoromethoxy)phenyl]-1,2,5-oxadiazole as a valuable comparator compound for probing how trifluoromethoxy substitution at the meta position affects antiparasitic potency and therapeutic window relative to other substitution patterns.

Quote Request

Request a Quote for 3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.